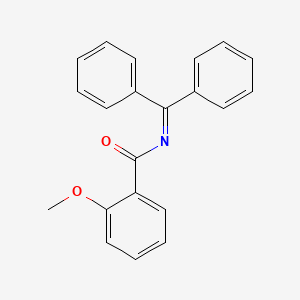![molecular formula C8H3BrClF2N3 B11710070 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3BrClF2N3 and a molecular weight of 294.48 g/mol . This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(difluoromethyl)pyridine and 2-aminopyrimidine.
Bromination: The 4-chloro-2-(difluoromethyl)pyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Cyclization: The brominated intermediate is then subjected to cyclization with 2-aminopyrimidine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different functional groups attached to the pyridine or pyrimidine rings .
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit certain enzymes or receptors, leading to its biological effects.
Pathways Involved: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 4-Chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- 7-Bromo-4-chloro-2-(trifluoromethyl)pyrido[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the difluoromethyl group, enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C8H3BrClF2N3 |
|---|---|
Peso molecular |
294.48 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H3BrClF2N3/c9-3-1-4-5(13-2-3)6(10)15-8(14-4)7(11)12/h1-2,7H |
Clave InChI |
GJHLQXUVWPUXGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=C(N=C2Cl)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


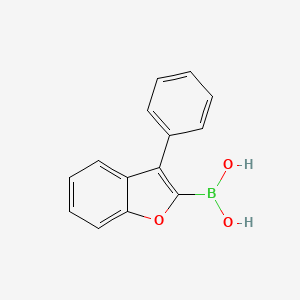
![Ethyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709990.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)

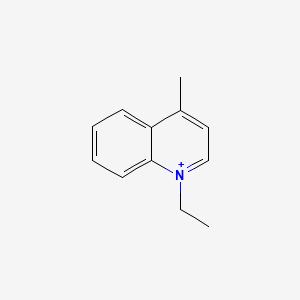
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B11710031.png)
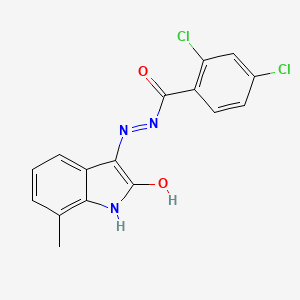
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
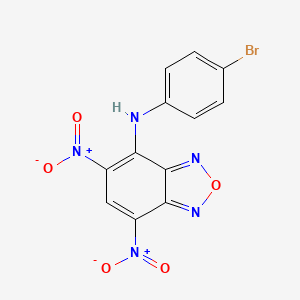
![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)

